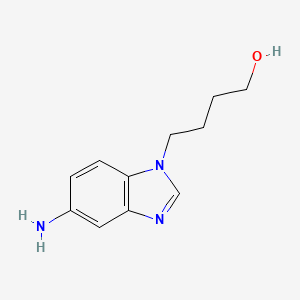
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol is a chemical compound with the molecular formula C11H15N3O It is characterized by the presence of a benzoimidazole ring substituted with an amino group at the 5-position and a butanol chain at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol typically involves the following steps:
Formation of Benzoimidazole Ring: The benzoimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Amino Group: The amino group is introduced at the 5-position of the benzoimidazole ring through nitration followed by reduction.
Attachment of Butanol Chain: The butanol chain is attached to the benzoimidazole ring via nucleophilic substitution, where a suitable leaving group (e.g., halide) on the butanol precursor reacts with the benzoimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
化学反応の分析
Types of Reactions
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzoimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzoimidazole derivatives.
科学的研究の応用
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and benzoimidazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their function. The butanol chain may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2-(5-Amino-benzoimidazol-1-yl)-ethanol: Similar structure with an ethanol chain instead of butanol.
4-(5-Amino-benzoimidazol-1-yl)-butanoic acid: Similar structure with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a butanol chain allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
特性
IUPAC Name |
4-(5-aminobenzimidazol-1-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-3-4-11-10(7-9)13-8-14(11)5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGIKPVTYFAATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN2CCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














